molecular formula C12H9F6N3 B2530480 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine CAS No. 400081-58-5

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine

Cat. No.: B2530480
CAS No.: 400081-58-5
M. Wt: 309.215
InChI Key: IRKCFLAXCCMRIF-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted at the 4-position with a 3,5-dimethylpyrazole group and at the 2,6-positions with trifluoromethyl (-CF₃) groups. The pyridine ring acts as a central scaffold, while the electron-withdrawing -CF₃ groups enhance the compound’s electronegativity and lipophilicity.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6N3/c1-6-3-7(2)21(20-6)8-4-9(11(13,14)15)19-10(5-8)12(16,17)18/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKCFLAXCCMRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine typically involves the reaction of 3,5-dimethylpyrazole with 2,6-bis(trifluoromethyl)pyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can lead to partially or fully reduced derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives containing pyrazole rings exhibit promising anticancer properties. For instance, compounds similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine have been synthesized and tested for their ability to inhibit tumor growth. A study highlighted the synthesis of various pyrazole derivatives that showed significant cytotoxicity against cancer cell lines .

Antimicrobial Properties

The pyrazole structure is associated with various pharmacological activities, including antimicrobial effects. Several studies have demonstrated that compounds with similar structures possess antibacterial and antifungal properties. For example, derivatives have been tested against common pathogens, showing effective inhibition .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory activities. Research has shown that specific compounds can reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Material Science Applications

Beyond biological applications, this compound has been explored in material science. Its unique chemical properties allow it to be used in developing advanced materials such as:

  • Organic Electronics : The compound's electron-withdrawing trifluoromethyl groups make it suitable for applications in organic semiconductors.
  • Polymeric Materials : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Tables

Application AreaSpecific ActivityReferences
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammation
Organic ElectronicsPotential use in semiconductors
Polymeric MaterialsEnhanced thermal stability

Case Studies

  • Anticancer Study : A study focused on synthesizing new pyrazole derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. This highlights the potential of such compounds in developing new anticancer therapies .
  • Antimicrobial Testing : A series of tests conducted on related pyrazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating a potential pathway for developing new antibiotics .
  • Material Development : Research into the use of trifluoromethylated pyridine derivatives in organic electronics revealed improved charge transport properties when incorporated into thin films used in organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyrazole and pyridine rings can engage in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, influencing their function. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine and related pyridine-based ligands:

Compound Name (or Structure) Substituents on Pyridine Core Coordination Behavior Key Applications/Properties Reference
Target Compound 4-(3,5-dimethyl-1H-pyrazol-1-yl), 2,6-bis(trifluoromethyl) Monodentate or bidentate via pyridine N and pyrazole N Potential ligand for Cu/I complexes; high thermal stability due to -CF₃ groups
Bis[2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine] 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl) Tridentate (pyridine N + two pyrazole N) Forms tetranuclear Cu₄I₄ complexes; weak π–π interactions in crystal packing
2,6-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyridine 2,6-bis(pyrazolylmethyl) Multidentate ligand with flexible coordination Luminescent MOFs with Cu(I); solvent-responsive fluorescence
2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]imidazo[4,5-b]pyridine 2,6-trifluoromethyl + ethylsulfonyl/imidazo groups Non-coordinating (agrochemical focus) Agrochemical active ingredient; enhanced metabolic stability

Key Findings

Coordination Chemistry :

  • The target compound’s single pyrazole group limits its denticity compared to bis-pyrazole analogs like those in , which form stable tridentate ligands for tetranuclear Cu complexes. The -CF₃ groups may sterically hinder metal binding but improve thermal stability .
  • In contrast, 2,6-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyridine () adopts a flexible coordination mode, enabling the synthesis of luminescent MOFs. The target compound’s rigid -CF₃ substituents might restrict such flexibility but enhance electronic tunability .

Electronic and Steric Effects: The -CF₃ groups in the target compound increase electron-withdrawing effects, reducing pyridine’s basicity compared to methyl-substituted analogs. This could lower its efficacy in stabilizing high-oxidation-state metal centers .

Applications: MOFs: While the target compound is untested in MOFs, its -CF₃ groups could modulate emission properties in luminescent materials, similar to ’s Cu-based MOFs .

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological properties, focusing on anti-inflammatory effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C12H10F6N4\text{C}_{12}\text{H}_{10}\text{F}_6\text{N}_4

This compound features a pyrazole ring and two trifluoromethyl groups, which are known to enhance biological activity through increased lipophilicity and metabolic stability.

1. Anti-inflammatory Activity

Recent studies indicate that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

  • Case Study : A series of substituted pyrazole derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. One derivative demonstrated an IC50 value of 5.40 µM against COX-1 and 0.01 µM against COX-2, indicating a high selectivity for COX-2 inhibition .
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Derivative A5.400.01540
Derivative B10.000.05200

2. Enzyme Inhibition

The compound has shown potential in inhibiting Spleen Tyrosine Kinase (Syk), which plays a crucial role in various immune responses.

  • Research Findings : Syk inhibitors have been associated with therapeutic effects in conditions like rheumatoid arthritis and asthma. The compound's ability to inhibit Syk suggests potential applications in treating autoimmune diseases .

3. Anticancer Activity

Pyrazole derivatives have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells.

  • Case Study : A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidines in targeting cancer cell lines such as HeLa (cervical cancer) and L929 (fibrosarcoma). The compounds demonstrated significant cytotoxicity, indicating their potential as anticancer agents .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
  • Syk Pathway Modulation : Inhibition of Syk disrupts signaling pathways involved in inflammation and immune responses.

Safety and Toxicity

Toxicological studies are essential to evaluate the safety profile of new compounds. Preliminary investigations into related pyrazole derivatives have shown minimal toxicity at therapeutic doses, suggesting a favorable safety margin .

Q & A

Q. Table 1. Recommended Analytical Techniques for Characterization

Property Technique Conditions/Parameters
PurityHPLC-UVC18 column, ACN:H₂O (70:30), 1 mL/min
Structural identity¹H/¹³C NMRDMSO-d₆, 400 MHz, δ (ppm) referencing
Thermal stabilityDSCHeating rate: 10°C/min, N₂ atmosphere

Q. Table 2. Key Parameters for Environmental Fate Studies

Parameter Experimental Setup Measurement
Hydrolysis half-lifeBuffered solutions (pH 4–9)LC-MS quantification
PhotodegradationSolar simulator (300–800 nm)Quantum yield calculation
BioaccumulationDaphnia magna exposureBAF = [tissue]/[water] ratio

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